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Compound of Interest

Compound Name:
N-Benzyl N-Demethyl Trimebutine-

d5

Cat. No.: B1147084 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Benzyl N-Demethyl Trimebutine-d5,

a deuterated analog of a Trimebutine metabolite. This document is intended for researchers,

scientists, and professionals in drug development, offering comprehensive data, experimental

protocols, and visualizations to support its application in scientific research, particularly in

pharmacokinetic and metabolic studies.

Core Compound Information
N-Benzyl N-Demethyl Trimebutine-d5 is a stable isotope-labeled compound used as an

intermediate in the preparation of labeled Trimebutine metabolites. Its primary application is as

an internal standard in bioanalytical methods, such as liquid chromatography-mass

spectrometry (LC-MS/MS), for the accurate quantification of Trimebutine and its metabolites in

biological matrices.
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Property Value

CAS Number 1330189-05-3

Molecular Formula C₂₈H₂₈D₅NO₅

Molecular Weight 468.60 g/mol

Appearance White to Off-White Solid

Solubility
Soluble in Methanol, Acetonitrile, DMSO, and

Dichloromethane

Storage Store at 2-8°C, protected from light

Scientific Context: Trimebutine and its Metabolism
To understand the application of N-Benzyl N-Demethyl Trimebutine-d5, it is essential to be

familiar with the pharmacology of its parent compound, Trimebutine.

Trimebutine is a gastrointestinal motility regulator used in the treatment of irritable bowel

syndrome (IBS) and other functional gastrointestinal disorders.[1] Its mechanism of action is

complex, primarily involving interaction with peripheral opioid receptors (μ, δ, and κ) and

modulation of ion channels (calcium and potassium) in the smooth muscle of the gut.[1]

Trimebutine undergoes extensive first-pass metabolism in the liver, with two primary pathways:

N-demethylation: This process leads to the formation of N-desmethyltrimebutine (nor-

trimebutine), which is the main active metabolite.[1]

Ester hydrolysis: This pathway results in the cleavage of the ester bond.[2][3]

The deuterated internal standard, N-Benzyl N-Demethyl Trimebutine-d5, is designed to

mimic the behavior of the N-demethylated metabolite during sample analysis, ensuring

accurate quantification.

Trimebutine Signaling and Metabolic Pathways
The following diagrams illustrate the key signaling and metabolic pathways of Trimebutine.
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Trimebutine Signaling Pathway in Gut Smooth Muscle
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Caption: Trimebutine's multifaceted signaling pathway in gastrointestinal smooth muscle cells.
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Trimebutine Metabolism Pathway
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Caption: Primary metabolic pathways of Trimebutine in the liver.

Experimental Protocols
N-Benzyl N-Demethyl Trimebutine-d5 is ideally suited as an internal standard for the

quantification of Trimebutine's active metabolite, N-desmethyltrimebutine, in biological samples.

Below is a representative experimental protocol for LC-MS/MS analysis.

Quantification of N-desmethyltrimebutine in Human
Plasma
Objective: To determine the concentration of N-desmethyltrimebutine in human plasma

samples using a validated LC-MS/MS method with N-Benzyl N-Demethyl Trimebutine-d5 as

an internal standard.
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Materials:

Human plasma (K₂EDTA as anticoagulant)

N-desmethyltrimebutine reference standard

N-Benzyl N-Demethyl Trimebutine-d5 (Internal Standard, IS)

Acetonitrile (ACN), HPLC grade

Methanol (MeOH), HPLC grade

Formic acid, LC-MS grade

Water, ultrapure

Procedure:

Preparation of Stock and Working Solutions:

Prepare stock solutions of N-desmethyltrimebutine and the IS in methanol at a

concentration of 1 mg/mL.

Prepare serial dilutions of the N-desmethyltrimebutine stock solution with 50:50 (v/v)

methanol:water to create calibration standards.

Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in

methanol.

Sample Preparation (Protein Precipitation):

To 100 µL of plasma sample (calibration standard, quality control, or unknown sample),

add 20 µL of the IS working solution.

Vortex briefly to mix.

Add 300 µL of cold acetonitrile to precipitate proteins.

Vortex for 1 minute.
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Centrifuge at 13,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream

of nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

Parameter Condition

LC System Agilent 1200 Series or equivalent

Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Mobile Phase A 0.1% Formic acid in water

Mobile Phase B 0.1% Formic acid in acetonitrile

Gradient 5% B to 95% B over 5 minutes

Flow Rate 0.3 mL/min

Injection Volume 5 µL

MS System Triple quadrupole mass spectrometer

Ionization Mode Positive Electrospray Ionization (ESI+)

MRM Transitions

N-desmethyltrimebutine: [Precursor ion]⁺ →

[Product ion]⁺IS (d5): [Precursor ion+5]⁺ →

[Product ion]⁺

Collision Energy Optimized for each transition

Data Analysis:

Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against

the analyte concentration.

Determine the concentration of N-desmethyltrimebutine in the unknown samples by

interpolation from the calibration curve.
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Experimental Workflow Diagram
LC-MS/MS Workflow for N-desmethyltrimebutine Quantification
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Caption: A typical workflow for the quantification of N-desmethyltrimebutine in plasma.

Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for Trimebutine and its active

metabolite, N-desmethyltrimebutine, obtained from various studies. These values can vary

depending on the study population and dosage.

Pharmacokinetic Parameters of Trimebutine (200 mg
oral dose)

Parameter Value Reference

Tmax (h) 0.88 [1]

Cmax (ng/mL) Varies significantly -

t½ (h) 2.77 [1]

Oral Bioavailability (%) ~100 (maleate salt) [1]

Pharmacokinetic Parameters of N-desmethyltrimebutine
(after 200 mg Trimebutine oral dose)

Parameter Value Reference

Tmax (h) 1.0 - 2.0 [4]

Cmax (ng/mL) ~700 - 1500 [4]

t½ (h) 7.0 - 11.0 [4]

AUC₀-t (ng·h/mL) ~3000 - 6000 [4]

Note: Cmax and AUC values for N-desmethyltrimebutine are significantly higher than those of

the parent drug due to extensive first-pass metabolism.

Conclusion
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N-Benzyl N-Demethyl Trimebutine-d5 is a critical tool for researchers and drug development

professionals engaged in the study of Trimebutine. Its use as an internal standard in LC-

MS/MS assays allows for the generation of highly accurate and precise pharmacokinetic and

metabolic data for Trimebutine's primary active metabolite. This technical guide provides the

foundational knowledge and procedural outlines necessary for the effective implementation of

this deuterated compound in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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